molecular formula C19H15BrO5 B2739396 Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-54-7

Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2739396
CAS No.: 308295-54-7
M. Wt: 403.228
InChI Key: PRIFCUNEVCZRPO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the bromination of 2-methylbenzofuran followed by the introduction of the benzoyloxy group. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzofurans and derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

  • Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Ethyl 5-(benzoyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate

Properties

IUPAC Name

ethyl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-15-10-14(20)16(9-13(15)17)25-18(21)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIFCUNEVCZRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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